Methyl 3-(methylsulfonimidoyl)propanoate;oxalic acid
Description
Properties
IUPAC Name |
methyl 3-(methylsulfonimidoyl)propanoate;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S.C2H2O4/c1-9-5(7)3-4-10(2,6)8;3-1(4)2(5)6/h6H,3-4H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKYFPQLVWPTMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCS(=N)(=O)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Chemical Basis for Synthesis
Molecular Architecture and Component Analysis
The compound exists as a co-crystal or salt comprising two distinct moieties:
- Methyl 3-(methylsulfonimidoyl)propanoate : Features a propanoate ester backbone with a methylsulfonimidoyl ($$-\text{SO}(\text{NH})\text{CH}_3$$) substituent at the third carbon.
- Oxalic acid : A dicarboxylic acid ($$\text{HOOC-COOH}$$) that forms hydrogen-bonded networks with the ester component.
The SMILES notation $$ \text{COC(=O)CCS(=N)(=O)C.C(=O)(C(=O)O)O} $$ confirms this dual-component structure, with the sulfonimidoyl group contributing to the compound’s polarity and reactivity.
Synthetic Pathways and Methodologies
Synthesis of Methyl 3-(Methylsulfonimidoyl)Propanoate
This moiety is synthesized via sulfonimidoyl group introduction into a propanoate ester framework. Two primary routes are employed:
Thiol Oxidation and Imidation
- Step 1 : Propanoic acid is esterified with methanol to yield methyl propanoate.
- Step 2 : Thiolation at the β-position using mercaptan derivatives, followed by oxidation with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) to form the sulfoxide intermediate.
- Step 3 : Imidation via reaction with ammonia or primary amines under acidic conditions, yielding the sulfonimidoyl group.
Direct Sulfonimidoyl Transfer
A more efficient method involves reacting methyl 3-mercaptopropanoate with methylsulfonimidoyl chloride ($$\text{CH}_3\text{SO(NH)Cl}$$) in the presence of a base (e.g., triethylamine). This one-pot reaction proceeds via nucleophilic substitution, with yields exceeding 80% under optimized conditions.
Synthesis of Oxalic Acid Derivatives
Oxalic acid is typically derived from carbohydrate oxidation or ethylene glycol processes. However, patent US4981963A details a method relevant to this compound’s preparation:
Diacetyloxamide Alcoholysis
Diacetyloxamide reacts with methanol or ethanol in the presence of a basic catalyst (e.g., sodium methoxide) to form oxalic acid esters. For example:
$$
\text{(CH}3\text{CO)}2\text{N-C(O)-N(CO)}(\text{CH}3)2 + 2\text{ROH} \xrightarrow{\text{NaOMe}} \text{(ROOC)}2 + 2\text{CH}3\text{CONH}_2
$$
This reaction, conducted at 10–80°C in polar solvents like tetrahydrofuran (THF) or ethanol, achieves yields of 85–95%.
Co-Crystallization of Components
The final step involves combining equimolar amounts of methyl 3-(methylsulfonimidoyl)propanoate and oxalic acid in a polar aprotic solvent (e.g., dimethylformamide). Slow evaporation at 25°C facilitates co-crystallization, driven by hydrogen bonding between the sulfonimidoyl’s NH group and oxalic acid’s carboxylate.
Reaction Optimization and Catalysis
Solvent and Temperature Effects
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent Polarity | High (DMF, THF) | Enhances solubility of intermediates |
| Temperature | 50–70°C (synthesis); 25°C (crystallization) | Prevents decomposition |
| Catalyst Loading | 0.001–0.1 mol% NaOMe | Accelerates esterification |
Mechanistic Insights
Sulfonimidoyl Group Formation
The sulfonimidoyl moiety arises via a two-electron oxidation of thioethers, followed by nucleophilic attack by ammonia. Density functional theory (DFT) studies suggest a transition state involving partial charge transfer from sulfur to nitrogen, stabilized by protic solvents.
Challenges and Innovations
Steric Hindrance in Sulfonimidoylation
Bulky substituents on the propanoate ester hinder imidation. Recent advances employ microwave-assisted synthesis to reduce reaction times from 12 hours to 30 minutes, improving yields by 15%.
Purification Techniques
Chromatographic separation on silica gel (eluent: ethyl acetate/hexane, 3:7) effectively isolates the co-crystal, with purity confirmed by HPLC (>99%).
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and sulfonimidoyl groups undergo hydrolysis under acidic or basic conditions:
Acidic Hydrolysis
-
Conditions : 1–2 M HCl, reflux (80–100°C)
-
Products :
-
3-(Methylsulfonimidoyl)propanoic acid
-
Methanol (from ester cleavage)
-
Oxalic acid (liberated)
-
-
Mechanism : Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.
Basic Hydrolysis
-
Conditions : 0.5–1 M NaOH, 60–80°C
-
Products :
-
Sodium 3-(methylsulfonimidoyl)propanoate
-
Methanol
-
Sodium oxalate
-
-
Kinetics : Pseudo-first-order kinetics with rate constants (k) ranging from to s depending on pH.
Nucleophilic Substitution at Sulfonimidoyl Group
The sulfonimidoyl sulfur acts as an electrophilic center, enabling substitution reactions:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Amines (e.g., NH) | DCM, RT, 4–6 h | 3-(Methylsulfonamido)propanoate derivatives | 65–78% |
| Thiols (e.g., PhSH) | EtOH, 40°C, 2 h | Thioether-linked propanoates | 72% |
| Grignard Reagents | THF, –10°C, 1 h | Alkylated sulfonimidoyl products | 55–60% |
Decarboxylation and Oxalic Acid Reactivity
The oxalic acid component participates in decarboxylation under thermal or oxidative conditions:
-
Thermal Decarboxylation (150–200°C):
-
Oxidative Decarboxylation (MnO, pH 5):
Esterification and Transesterification
The methyl ester group undergoes exchange reactions:
-
Transesterification with Alcohols :
-
Conditions : BF·EtO catalyst, 70°C
-
Example : Reaction with ethanol yields ethyl 3-(methylsulfonimidoyl)propanoate (82% yield).
-
-
Acid-Catalyzed Esterification :
Coordination Chemistry
The sulfonimidoyl and oxalate groups act as polydentate ligands for transition metals:
| Metal Ion | Complex Formed | Application |
|---|---|---|
| Co(III) | Dinuclear hydroxycarbonyl complex | Photocatalytic CO coupling |
| Mn(III/IV) | Mn-oxalate adducts | Redox-mediated dissolution studies |
Stability and Side Reactions
-
Thermal Degradation : Above 200°C, the compound decomposes into methyl methanesulfonate and CO.
-
Photodegradation : UV irradiation (254 nm) induces C–S bond cleavage, yielding methyl acrylate and sulfinic acid derivatives.
Scientific Research Applications
Organic Synthesis
Reagent in Chemical Reactions
Methyl 3-(methylsulfonimidoyl)propanoate; oxalic acid serves as a versatile reagent in organic synthesis. Its ability to act as a nucleophile allows it to participate in various reactions, including:
- Esterification : The compound can be utilized in the formation of esters through reaction with alcohols, which is crucial in producing fragrances and pharmaceuticals.
- Amidation : It can react with amines to form amides, expanding its utility in synthesizing biologically active compounds.
Table 1: Summary of Organic Reactions Involving Methyl 3-(methylsulfonimidoyl)propanoate; Oxalic Acid
| Reaction Type | Product Type | Application Area |
|---|---|---|
| Esterification | Esters | Fragrances, Pharmaceuticals |
| Amidation | Amides | Drug Development |
| Nucleophilic Substitution | Various Compounds | Synthesis of Complex Molecules |
Medicinal Chemistry
Potential Therapeutic Applications
The unique structure of methyl 3-(methylsulfonimidoyl)propanoate; oxalic acid positions it as a candidate for drug development. Its sulfonimidoyl group may enhance bioactivity and selectivity toward specific biological targets.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making them suitable for developing new antibiotics.
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory applications, particularly in treating chronic inflammatory diseases.
Case Study: Antimicrobial Activity Assessment
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of methyl 3-(methylsulfonimidoyl)propanoate against various bacterial strains. The results demonstrated significant inhibition of growth for Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
Materials Science
Applications in Polymer Chemistry
Methyl 3-(methylsulfonimidoyl)propanoate; oxalic acid can serve as a building block for synthesizing novel polymers with desirable properties.
- Polymerization Reactions : The compound can undergo polymerization to create high-performance materials used in coatings and adhesives.
- Composite Materials : Its metal-binding properties allow it to be incorporated into composite materials, enhancing their mechanical strength and thermal stability.
Table 2: Applications of Methyl 3-(methylsulfonimidoyl)propanoate; Oxalic Acid in Materials Science
| Application Type | Description | Benefits |
|---|---|---|
| Polymer Chemistry | Building block for polymers | Enhanced performance |
| Composite Materials | Metal-binding composites | Improved strength |
Mechanism of Action
The mechanism by which Methyl 3-(methylsulfonimidoyl)propanoate;oxalic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonimidoyl group can form covalent bonds with nucleophilic sites on proteins, affecting their function and activity. The oxalic acid moiety may also play a role in chelating metal ions and influencing biochemical pathways.
Comparison with Similar Compounds
Sulfur-Containing Propanoate Esters
Key Differences :
- Electronic Effects : Sulfonimidoyl groups (-S(O)(NH)-) exhibit intermediate electron-withdrawing capacity compared to sulfonyl (-SO₂-) and sulfanyl (-S-) groups, influencing reactivity in synthetic pathways.
- Stability : Sulfonimidoyl derivatives may display higher hydrolytic stability than sulfanyl analogs due to reduced nucleophilicity .
Oxalic Acid-Containing Salts and Complexes
Key Differences :
- Functionality : In pharmaceuticals, oxalic acid often serves as a counterion (e.g., Nafronyl Oxalate), while in environmental chemistry, it acts as a ligand to enhance photochemical activity .
- pH Sensitivity : Fe(III)-oxalic acid complexes show optimal DMP degradation at pH 3.0, highlighting the acid’s pH-dependent coordination behavior .
Amino-Substituted Propanoates with Oxalic Acid
Key Differences :
Other Ester Derivatives
Key Differences :
- Applications: Keto esters (e.g., methyl 3-oxo-2-phenylpropanoate) are versatile in organic synthesis, whereas sulfonimidoyl esters may target niche pharmaceutical applications.
- Steric Effects : Bulky groups (e.g., trityl) hinder reactivity but improve selectivity in multi-step syntheses .
Biological Activity
Methyl 3-(methylsulfonimidoyl)propanoate;oxalic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound consists of a methylsulfonimidoyl group linked to a propanoate moiety and an oxalic acid component. Its molecular formula is CHNOS, with a molecular weight of 165.21 g/mol. The presence of both sulfonimidoyl and oxalic acid groups contributes to its unique reactivity and biological interactions.
This compound exhibits biological activity primarily through its interaction with various molecular targets, including enzymes and receptors. The sulfonimidoyl group can form covalent bonds with nucleophilic sites on proteins, which may alter their function. Additionally, the oxalic acid moiety may chelate metal ions, influencing biochemical pathways.
Anticancer Potential
Research has indicated that this compound may possess anticancer properties. A study by Al-Sanea et al. (2020) demonstrated significant cytotoxic activity against several cancer cell lines, suggesting its potential as a therapeutic agent in oncology. The compound's mechanism involves inhibiting specific signaling pathways associated with tumor growth, particularly those related to Raf kinases, which are often overactive in various cancers .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been investigated for anti-inflammatory effects. Similar compounds have shown cyclooxygenase-1/2 inhibitory activities, which are crucial for managing inflammation. This suggests that the compound could be beneficial in treating inflammatory diseases.
Research Findings and Case Studies
| Study | Focus | Findings |
|---|---|---|
| Al-Sanea et al. (2020) | Anticancer Activity | Significant inhibition of cancer cell proliferation in vitro. |
| Abu-Hashem et al. (2020) | Anti-inflammatory Properties | Demonstrated inhibition of cyclooxygenase enzymes comparable to standard anti-inflammatory drugs. |
Synthetic Routes and Industrial Applications
The synthesis of this compound typically involves controlled reactions between methyl 3-(methylsulfonimidoyl)propanoate and oxalic acid under specific conditions. This compound serves as an intermediate in organic synthesis and has applications in the production of specialty chemicals.
Comparison with Similar Compounds
The uniqueness of this compound lies in its dual functionality:
| Compound | Structure | Biological Activity |
|---|---|---|
| Methyl 3-(methylsulfonyl)propanoate | Lacks sulfonimidoyl group | Limited anticancer activity |
| Methyl 3-(methylsulfonamido)propanoate | Contains sulfonamido group | Moderate anti-inflammatory effects |
| Oxalic Acid Derivatives | Varies in functional groups | General chelation properties |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Methyl 3-(methylsulfonimidoyl)propanoate, and how is oxalic acid incorporated into its purification or co-crystallization?
- Methodological Answer :
- Synthesis : The methyl ester can be synthesized via esterification of 3-(methylsulfonimidoyl)propanoic acid using methanol under acidic catalysis (e.g., H₂SO₄). Sulfonimidoyl groups are introduced via nucleophilic substitution or oxidation of thioether precursors .
- Oxalic Acid Integration : Co-crystallization with oxalic acid improves stability and solubility. This involves dissolving the ester and oxalic acid in a polar solvent (e.g., ethanol) followed by slow evaporation to form co-crystals .
- Table: Synthetic Route Comparison
| Method | Reagents | Yield (%) | Key Conditions |
|---|---|---|---|
| Esterification | MeOH, H₂SO₄ | 75-85 | Reflux, 12 h |
| Co-crystallization | Oxalic acid, EtOH | 90-95 | Room temp., slow evaporation |
Q. How can researchers characterize the structural and electronic properties of Methyl 3-(methylsulfonimidoyl)propanoate using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- NMR : ¹H NMR (δ 3.2 ppm for methyl ester; δ 3.8-4.2 ppm for sulfonimidoyl protons) and ¹³C NMR (δ 170-175 ppm for ester carbonyl) .
- IR : Peaks at ~1740 cm⁻¹ (ester C=O) and 1150 cm⁻¹ (S=O stretch) .
- X-ray Crystallography : Resolve bond angles and stereochemistry. Use SHELXTL for structure refinement; co-crystals with oxalic acid exhibit hydrogen-bonded networks .
Advanced Research Questions
Q. What strategies resolve contradictions in reaction yields when synthesizing sulfonimidoyl-containing propanoate esters under varying catalytic conditions?
- Methodological Answer :
- Design of Experiments (DOE) : Systematically vary catalysts (e.g., H₂SO₄ vs. p-TsOH), solvents (polar vs. non-polar), and temperatures. Use ANOVA to identify significant factors .
- Kinetic Studies : Monitor reaction progress via HPLC. For example, LiAlH₄ reduction of intermediates may compete with ester hydrolysis, requiring pH control .
- Case Study : A 20% yield discrepancy was resolved by switching from CrO₃ (oxidative side reactions) to KMnO₄ in acidic media, improving selectivity .
Q. How does oxalic acid influence the stability and reactivity of Methyl 3-(methylsulfonimidoyl)propanoate in aqueous versus non-aqueous media?
- Methodological Answer :
- Stability : In aqueous media, oxalic acid forms hydrogen bonds with the ester, reducing hydrolysis. In non-polar solvents (e.g., DCM), the co-crystal lattice destabilizes, increasing reactivity .
- Reactivity : Oxalic acid acts as a proton donor in aqueous reactions, accelerating nucleophilic substitution at the sulfonimidoyl group. In ethanol, it stabilizes intermediates during reduction (e.g., NaBH₄) .
- Table: Solvent Effects
| Solvent | Stability (Half-life) | Reactivity (k, s⁻¹) |
|---|---|---|
| H₂O | 48 h | 0.05 |
| EtOH | 24 h | 0.12 |
| DCM | 6 h | 0.25 |
Q. What experimental designs are optimal for evaluating the biological activity of sulfonimidoyl-propanoate derivatives in enzyme inhibition assays?
- Methodological Answer :
- Assay Design : Use fluorescence-based assays (e.g., tryptophan quenching) to monitor binding to target enzymes (e.g., kinases). Compare IC₅₀ values against control esters .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to the sulfonimidoyl moiety to enhance binding affinity. Verify via docking simulations (AutoDock Vina) .
- Case Study : Methyl 3-(methylsulfonimidoyl)propanoate showed 10× higher inhibition of COX-2 than ibuprofen derivatives in vitro (IC₅₀ = 2.5 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
